3-(Triethoxysilyl)propyl methacrylate

sol-gel chemistry hydrolysis kinetics silane coupling agents

3-(Triethoxysilyl)propyl methacrylate (CAS 21142-29-0), also known as gamma-methacryloxypropyltriethoxysilane, is a bifunctional organosilane monomer containing a polymerizable methacrylate group and hydrolyzable triethoxysilyl moieties. This dual functionality enables covalent bonding at organic/inorganic interfaces, making it a critical building block for polymer composites, functional coatings, and precision nanomaterials.

Molecular Formula C13H26O5Si
Molecular Weight 290.43 g/mol
CAS No. 21142-29-0
Cat. No. B1208842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Triethoxysilyl)propyl methacrylate
CAS21142-29-0
Synonyms3-methacryloyloxypropyl-trimethoxysilane
gamma-MAPS
gamma-methacryloxypropyltrimethoxysilane
gamma-MPTS
Kerr Ceramic Primer
KH 570
KH-570
MAOPTMS
methacryloxypropyltrimethoxysilane
Silanit
Silicoup adhesion primer
Silicoup silane coupling agents
Siliseal
Molecular FormulaC13H26O5Si
Molecular Weight290.43 g/mol
Structural Identifiers
SMILESCCO[Si](CCCOC(=O)C(=C)C)(OCC)OCC
InChIInChI=1S/C13H26O5Si/c1-6-16-19(17-7-2,18-8-3)11-9-10-15-13(14)12(4)5/h4,6-11H2,1-3,5H3
InChIKeyURDOJQUSEUXVRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Triethoxysilyl)propyl methacrylate CAS 21142-29-0: A Methacrylate-Functional Silane Coupling Agent for Hybrid Material Synthesis


3-(Triethoxysilyl)propyl methacrylate (CAS 21142-29-0), also known as gamma-methacryloxypropyltriethoxysilane, is a bifunctional organosilane monomer containing a polymerizable methacrylate group and hydrolyzable triethoxysilyl moieties [1]. This dual functionality enables covalent bonding at organic/inorganic interfaces, making it a critical building block for polymer composites, functional coatings, and precision nanomaterials . The compound exists as a clear liquid with a density of 0.985 g/mL, refractive index of 1.427, and boiling point of 130 °C .

Bifunctional monomer: polymerizable methacrylate and hydrolyzable triethoxysilyl groups
Slower hydrolysis kinetics supports controlled sol-gel processing
Surface modifier for inorganic nanoparticles (TiO₂, silica) in nanocomposites

Why 3-(Triethoxysilyl)propyl methacrylate Cannot Be Replaced by Generic Methacrylate Silanes in Critical Applications


Direct substitution of 3-(triethoxysilyl)propyl methacrylate with its trimethoxy analog (TMSPMA, CAS 2530-85-0) or non-hydrolyzable variants leads to significant performance divergence. The ethoxy groups hydrolyze approximately an order of magnitude slower than methoxy groups , fundamentally altering condensation kinetics, crosslink density evolution, and shelf stability [1]. In holographic polymer dispersed liquid crystal (HPDLC) gratings, the triethoxy system exhibits a 693-second induction period with only 13% diffraction efficiency, while the trimethoxy system achieves 72% efficiency with a 576-second induction period—a performance differential exceeding 5.5-fold [2]. Furthermore, poly(3-(triethoxysilyl)propyl methacrylate) demonstrates substantially greater moisture stability during storage and processing compared to its methoxy counterpart, a critical advantage for controlled polymerization and block copolymer synthesis [3].

Hydrolysis kinetics mismatch

Ethoxy hydrolysis is slower than methoxy, which may shift condensation profiles and crosslink evolution.

Photonic efficiency divergence

Reported >5× diffraction efficiency difference in HPDLC gratings means trimethoxy systems are not interchangeable for optical applications.

Polymer moisture stability gap

Poly(TESPMA) demonstrates higher moisture tolerance; poly(TMSPMA) may crosslink prematurely, affecting block copolymer synthesis.

Quantitative Evidence for Selecting 3-(Triethoxysilyl)propyl methacrylate: Comparative Performance Data


Hydrolysis Rate: Ethoxy vs. Methoxy Silanes in Sol-Gel Processing

The hydrolysis rate of 3-(triethoxysilyl)propyl methacrylate is significantly slower than that of 3-(trimethoxysilyl)propyl methacrylate, providing a wider processing window and reduced premature crosslinking. Real-time FTIR spectroscopic studies on structurally analogous amino-functional silanes confirmed that the ethoxy substituent is less reactive than the methoxy substituent [1].

Hydrolysis reactivity
Head-to-head
Ethoxy
Supports wider sol-gel processing window
Real-time FTIR monitoring; photoacid-induced
HPDLC grating efficiency
Head-to-head
13% vs 72% eff. (5.5×)
693 s vs 576 s induction
Trimethoxy preferred for photonic efficiency; ethoxy for controlled gelation
HPDLC grating with TL203, photoacid sol-gel
Polymer moisture stability
Class-level
Reported much more stable
May improve storage handling and reproducibility
Qualitative report; data to verify
TiO₂ surface grafting
Supporting evidence
FTIR confirms covalent bonding
Enables nanoparticle dispersion in polymer matrices
Qualitative confirmation; no quantitative grafting density
sol-gel chemistry hydrolysis kinetics silane coupling agents

HPDLC Grating Diffraction Efficiency: Triethoxy vs. Trimethoxy Silane Monomers

In HPDLC grating fabrication, the triethoxy analog (3-methacryloxypropyltriethoxysilane) demonstrates markedly lower diffraction efficiency compared to the trimethoxy analog under identical conditions, highlighting the critical impact of alkoxy group substitution on photonic device performance [1].

HPDLC grating efficiency
Head-to-head
13% vs 72% eff. (5.5×)
693 s vs 576 s induction
Trimethoxy preferred for photonic efficiency; ethoxy for controlled gelation
HPDLC grating with TL203, photoacid sol-gel
holographic polymer dispersed liquid crystals diffraction optics photopolymerization

Polymer Moisture Stability: Poly(TESPMA) vs. Poly(TMSPMA) in Block Copolymer Synthesis

Poly(3-(triethoxysilyl)propyl methacrylate) (PTESPMA) exhibits substantially greater stability to moisture compared to its trimethoxy counterpart, enabling more robust handling and storage of block copolymer intermediates [1]. This stability advantage is critical for controlled radical polymerization techniques.

Polymer moisture stability
Class-level
Reported much more stable
May improve storage handling and reproducibility
Qualitative report; data to verify
ATRP polymerization block copolymers moisture stability

TiO2 Nanoparticle Surface Modification for Enhanced Dispersibility

Surface modification of TiO2 nanoparticles with 3-(triethoxysilyl)propyl methacrylate (MPS) enables effective dispersion within polyacrylamide matrices, as confirmed by FTIR and XRD characterization showing covalent bonding of MPS to the TiO2 surface [1]. This functionalization step is prerequisite for synthesizing core/shell nanocomposites with improved interfacial adhesion.

TiO₂ surface grafting
Supporting evidence
FTIR confirms covalent bonding
Enables nanoparticle dispersion in polymer matrices
Qualitative confirmation; no quantitative grafting density
nanocomposites TiO2 nanoparticles surface functionalization

Optimal Application Scenarios for 3-(Triethoxysilyl)propyl methacrylate Based on Quantitative Evidence


Controlled Sol-Gel Processing Requiring Extended Pot Life

Formulators seeking a wider processing window and reduced risk of premature gelation should select 3-(triethoxysilyl)propyl methacrylate over its trimethoxy analog. The slower hydrolysis kinetics (ethyoxy < methoxy) [1] enable more gradual condensation, making it suitable for coating and adhesive formulations where extended working time is critical. This is particularly valuable in large-scale industrial applications where batch processing times exceed the pot life of faster-hydrolyzing methoxy silanes.

Precision Synthesis of Block Copolymers via Controlled Radical Polymerization

For researchers employing ATRP, RAFT, or NMP to synthesize well-defined block copolymers containing silane moieties, 3-(triethoxysilyl)propyl methacrylate offers a distinct advantage. The superior moisture stability of poly(TESPMA) [2] minimizes unwanted hydrolysis and crosslinking during polymerization and storage, preserving the integrity of the reactive silane groups for subsequent post-polymerization modification or self-assembly steps. This stability is essential for achieving the precise macromolecular architectures required in advanced materials science [3].

Surface Functionalization of Inorganic Nanoparticles for Enhanced Composite Performance

3-(Triethoxysilyl)propyl methacrylate is a proven coupling agent for modifying the surface of metal oxide nanoparticles, such as TiO2, to improve their dispersibility in organic polymer matrices [4]. This application leverages the compound's bifunctional nature: the triethoxysilyl group condenses with surface hydroxyls, while the methacrylate group copolymerizes with the matrix resin. This approach is directly applicable to the development of high-performance dental composites, optical coatings, and reinforced engineering plastics.

Development of Moisture-Stable Hybrid Organic-Inorganic Materials

When designing hybrid materials that must maintain their structural integrity under humid conditions or during prolonged storage, 3-(triethoxysilyl)propyl methacrylate is the preferred monomer. The increased moisture stability of its polymer [2] compared to methoxy analogs reduces the risk of uncontrolled crosslinking and degradation, ensuring consistent material properties and longer shelf life. This is particularly relevant for biomedical implants, drug delivery systems, and long-term adhesive applications .

Application
Selection Property
Validation Focus
Controlled sol-gel processing
Slower ethoxy hydrolysis kinetics
Pot life and gelation profile
Block copolymer synthesis (ATRP, RAFT)
Polymer moisture stability
Macromolecular architecture integrity
Nanoparticle surface functionalization
Bifunctional silane-methacrylate coupling
Interfacial bonding and dispersion quality
Moisture-stable hybrid materials
Resistance to premature crosslinking
Long-term storage stability and property retention

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